
N-(4-甲氧基苯基)乙酰胺
概述
描述
N-(4-Methoxyphenyl)acetamide, also known as p-Acetanisidide or 4’-Methoxyacetanilide, is a member of the class of acetamides . It is functionally related to a p-anisidine and a paracetamol . This compound belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids .
Synthesis Analysis
The synthesis of N-(4-Methoxyphenyl)acetamide involves several steps. Chloroacetyl chloride, p-methoxyaniline, and triethylamine (NR 3) have been reacted while acetone has used as a solvent, yielding to 2-chloro-N- (4-methoxyphenyl) acetamide . 2-chloro-N- (4-methoxyphenyl) acetamide and sodium methacrylate have been reacted, while Tebac and NaI as phase transfer catalysts, 1,4-Dioxane as solvent, and refluxed .
Molecular Structure Analysis
The molecular formula of N-(4-Methoxyphenyl)acetamide is C9H11NO2 . The molecular weight is 165.19 g/mol . The InChI is InChI=1S/C9H11NO2/c1-7 (11)10-8-3-5-9 (12-2)6-4-8/h3-6H,1-2H3, (H,10,11) and the Canonical SMILES is CC (=O)NC1=CC=C (C=C1)OC .
Chemical Reactions Analysis
Biologically active aromatic sodium dithiocarbamates were synthesized by the reaction of amines (N- (4-methoxyphenyl)acetamide and N-phenylacetamide) with carbon disulfide in the presence of NaOH in ethanol at a temperature of 25°C in 78 and 85% yields .
Physical And Chemical Properties Analysis
N-(4-Methoxyphenyl)acetamide has a molecular weight of 165.19 g/mol . The compound is solid at room temperature .
Relevant Papers
Several papers have been published on N-(4-Methoxyphenyl)acetamide, discussing its synthesis, properties, and potential applications . These papers provide valuable insights into the compound and its potential uses.
科学研究应用
染料的绿色合成
N-(3-氨基-4-甲氧基苯基)乙酰胺,与N-(4-甲氧基苯基)乙酰胺密切相关,是偶氮分散染料生产中的关键中间体。为其合成开发了一种新型Pd/C催化剂,实现了高达99.3%的选择性(Zhang, 2008)。
辣椒素类化合物的结构分析
确定了N-[3-(3,4-二甲基苯基)丙基] (4-羟基-3-甲氧基苯基)乙酰胺,一种辣椒素类化合物的晶体结构,显示了其功能基团的独特取向(N. Park et al., 1995)。
对酶的抑制活性
合成了2-(4-甲氧基苯基)乙基]乙酰胺的衍生物,并评估了其对蛋白酪氨酸磷酸酶1B (PTP1B)的抑制活性,在体内显示出潜在的抗糖尿病特性(A. Saxena et al., 2009)。
在药物化学中的应用
设计了源自不同芳基乙酰胺的Zn(II)配合物,包括N-(4-甲氧基苯基)乙酰胺,作为潜在的酶抑制剂以及抗癌和抗利什曼原虫药物(K. Sultana et al., 2016)。
生物相容性聚合物
N-(4-甲基丙烯酰氧基苯基),2-(4-甲氧基苯基)乙酰胺,一种衍生物,用于生物相容性聚合物的自由基聚合,具有潜在的药用应用(J. S. Román & A. Gallardo, 1992)。
除草剂代谢研究
对氯乙酰胺类除草剂的代谢研究,包括N-(4-甲氧基苯基)乙酰胺的衍生物,在人类和大鼠肝微粒体中提供了有关其生物转化的见解(S. Coleman et al., 2000)。
腐蚀抑制
N-[(4-甲氧基苯基)(吗啉-4-基)甲基]乙酰胺 (MMPA) 已被研究作为在酸性环境中对轻钢的腐蚀抑制剂,表现出显著的功效(A. Nasser & M. A. Sathiq, 2017)。
属性
IUPAC Name |
N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIDCNLVLTVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026325 | |
| Record name | 4'-Methoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)acetamide | |
CAS RN |
51-66-1 | |
| Record name | N-(4-Methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Acetanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4'-Methoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methoxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ACETANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13E468TFHP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

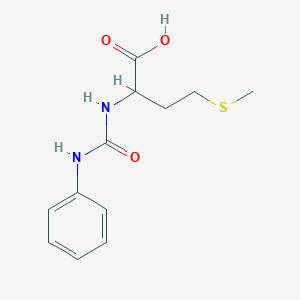


![2,7,9-trimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B373898.png)


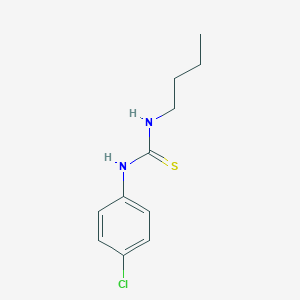

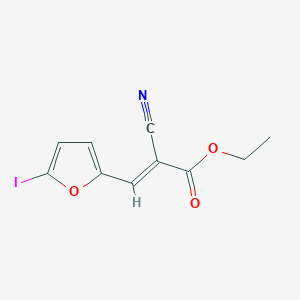
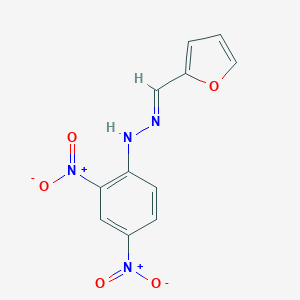
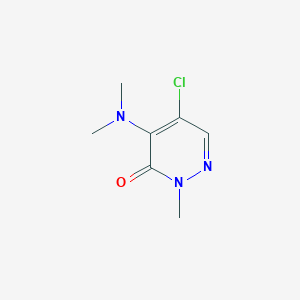
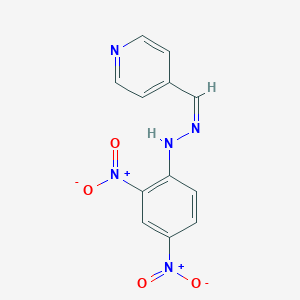

![1-(4-Amino-3,5-dichlorophenyl)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylamino)ethanol](/img/structure/B373916.png)